molecular formula C7H12N2O4 B6291589 (S)-5-Acetamido-2-amino-5-oxopentanoic acid CAS No. 35305-74-9

(S)-5-Acetamido-2-amino-5-oxopentanoic acid

Cat. No.: B6291589
CAS No.: 35305-74-9
M. Wt: 188.18 g/mol
InChI Key: KSMRODHGGIIXDV-YFKPBYRVSA-N
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Description

(S)-5-Acetamido-2-amino-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of glutamic acid, featuring an acetamido group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Acetamido-2-amino-5-oxopentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The process involves the use of automated reactors to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Acetamido-2-amino-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Various substituted amino acids depending on the substituent introduced.

Scientific Research Applications

(S)-5-Acetamido-2-amino-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-5-Acetamido-2-amino-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: The parent compound from which (S)-5-Acetamido-2-amino-5-oxopentanoic acid is derived.

    N-Acetylglutamic Acid: Another derivative of glutamic acid with an acetyl group.

    Aspartic Acid: A structurally similar amino acid with a carboxyl group instead of an acetamido group.

Uniqueness

This compound is unique due to the presence of both an acetamido group and an amino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-acetamido-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KSMRODHGGIIXDV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Record name aceglutamide
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DSSTOX Substance ID

DTXSID2048959
Record name N2-Acetyl-L-glutamine
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Molecular Weight

188.18 g/mol
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Physical Description

Solid
Record name N-Acetylglutamine
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Boiling Point

604.00 to 605.00 °C. @ 760.00 mm Hg
Record name N-Acetylglutamine
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CAS No.

2490-97-3, 35305-74-9
Record name Aceglutamide
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Record name Aceglutamide [INN]
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Melting Point

197 °C
Record name N-Acetylglutamine
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